N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-fluoro-N-(2-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide
CAS No.:
Cat. No.: VC15327374
Molecular Formula: C21H19F2NO4S
Molecular Weight: 419.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H19F2NO4S |
|---|---|
| Molecular Weight | 419.4 g/mol |
| IUPAC Name | N-(1,1-dioxothiolan-3-yl)-5-fluoro-N-[(2-fluorophenyl)methyl]-3-methyl-1-benzofuran-2-carboxamide |
| Standard InChI | InChI=1S/C21H19F2NO4S/c1-13-17-10-15(22)6-7-19(17)28-20(13)21(25)24(16-8-9-29(26,27)12-16)11-14-4-2-3-5-18(14)23/h2-7,10,16H,8-9,11-12H2,1H3 |
| Standard InChI Key | TXKXVELSNUGZAX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(OC2=C1C=C(C=C2)F)C(=O)N(CC3=CC=CC=C3F)C4CCS(=O)(=O)C4 |
Introduction
Chemical Overview
The compound "N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-fluoro-N-(2-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide" belongs to a class of organic molecules characterized by its benzofuran core and sulfone functional group. Its structural features suggest potential applications in medicinal chemistry or material science.
Synthesis Pathway
The synthesis of this compound likely involves multi-step organic reactions, including:
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Functionalization of the benzofuran core.
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Introduction of the sulfone group via oxidation.
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Coupling with fluorobenzyl and carboxamide moieties.
Analytical Characterization
To confirm the structure, standard analytical techniques would be employed:
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NMR Spectroscopy (1H and 13C): For proton and carbon environments.
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Mass Spectrometry (MS): For molecular weight determination.
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Infrared (IR) Spectroscopy: To identify functional groups.
Potential Applications
Given its structure, this compound may exhibit:
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Pharmacological Activity: Potential as an anti-inflammatory or anticancer agent due to its fluorine-containing substituents.
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Material Science Utility: Use in designing advanced materials.
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